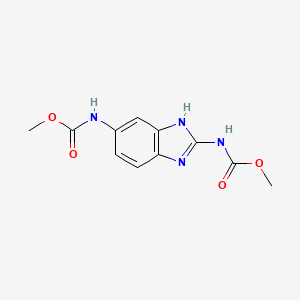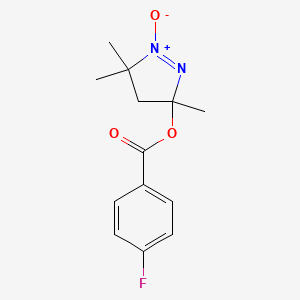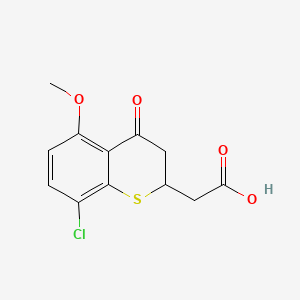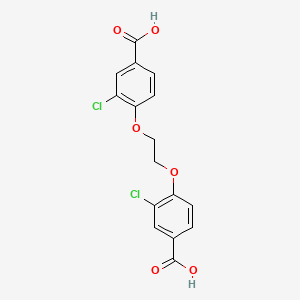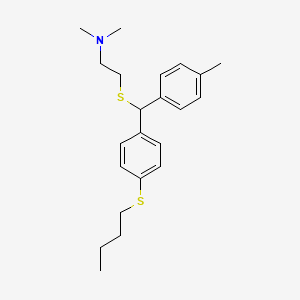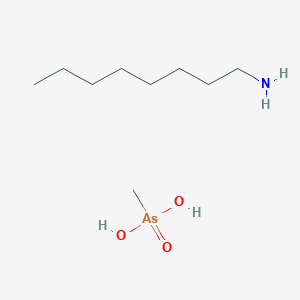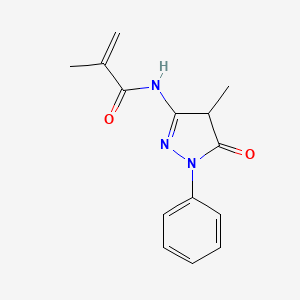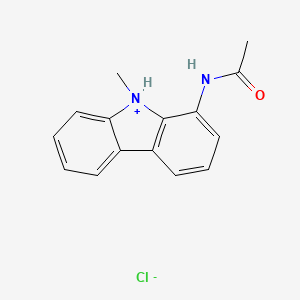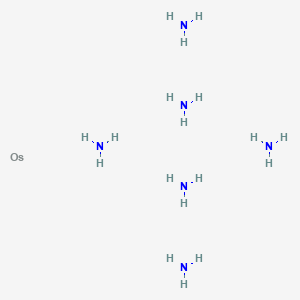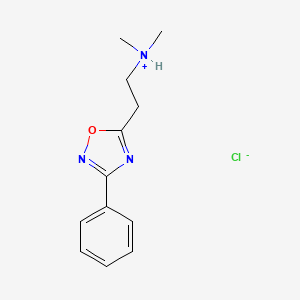
5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of a hydrazide with an appropriate nitrile oxide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids or bases for facilitating ring formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Thiazoles: Thiazoles are heterocyclic compounds similar to oxadiazoles but contain sulfur instead of oxygen.
Indoles: Indoles are another class of heterocyclic compounds with a nitrogen-containing ring.
Uniqueness: 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of biological targets
Propiedades
Número CAS |
58598-98-4 |
|---|---|
Fórmula molecular |
C12H16ClN3O |
Peso molecular |
253.73 g/mol |
Nombre IUPAC |
dimethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15(2)9-8-11-13-12(14-16-11)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |
Clave InChI |
FAXULPKCZXJSBT-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


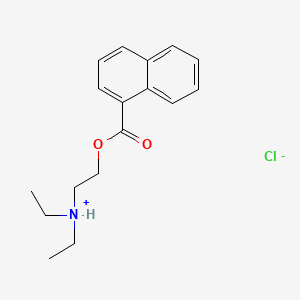
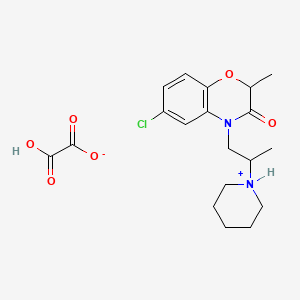
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
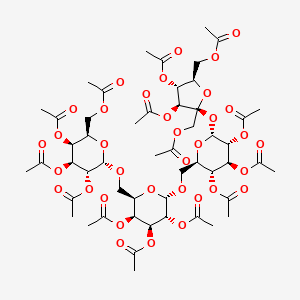
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
